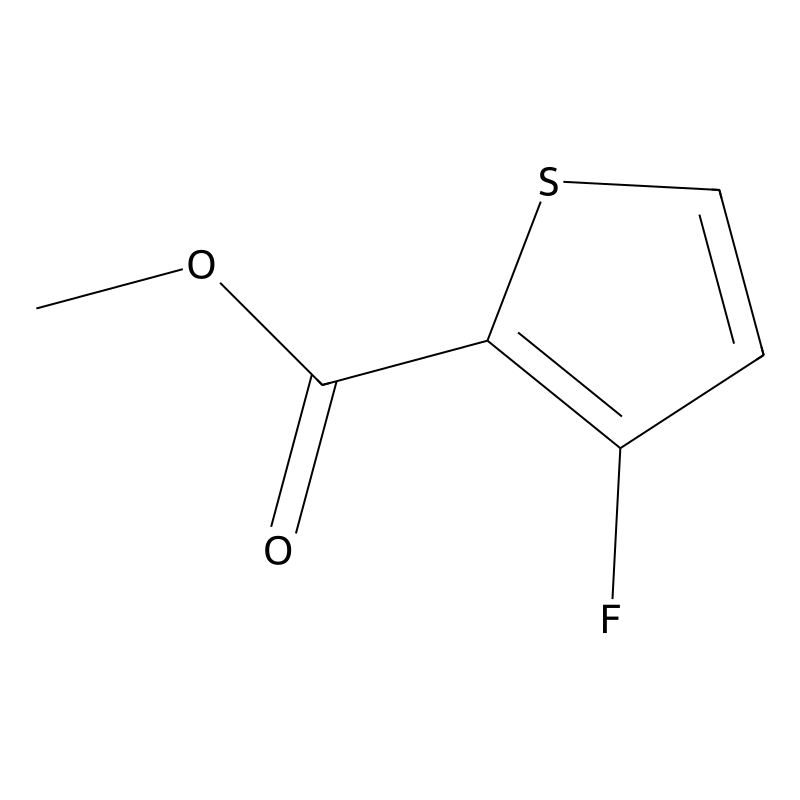

Methyl 3-fluorothiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-fluorothiophene-2-carboxylate is an organic compound with the molecular formula C₆H₅FO₂S and a molecular weight of 160.17 g/mol. It features a thiophene ring substituted with a fluorine atom and a carboxylate group. This compound is recognized for its unique properties and versatility in organic synthesis, particularly as a fluorinating agent. Its structure includes a methyl ester functional group, which enhances its reactivity in various chemical transformations .

Synthesis and Characterization:

Potential Applications:

Research suggests that MF-2TC might hold potential in several scientific fields, including:

- Medicinal Chemistry: MF-2TC's structure bears similarities to certain biologically active molecules. Studies have explored its potential as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications [, ]. However, further research is needed to determine its efficacy and safety in this context.

- Material Science: MF-2TC's aromatic ring and functional groups might be useful in the development of new materials with specific properties. Some studies have investigated its potential as a building block for the synthesis of conjugated polymers with potential applications in organic electronics and optoelectronic devices [, ]. However, further research is needed to fully evaluate its potential in this field.

- Fluorination: It acts as a fluorinating agent, facilitating the addition of fluorine to various substrates when treated with an acidified solution and excess hydrogen fluoride.

- Decarboxylation: The compound can undergo decarboxylation to yield 3-fluorothiophene, which is useful in further synthetic applications.

- Saponification: Hydrolysis of the ester group can produce 3-fluorothiophenecarboxylic acid, which is valuable in organic synthesis .

While specific biological activity data for methyl 3-fluorothiophene-2-carboxylate is limited, compounds containing fluorinated thiophenes often exhibit interesting biological properties. Fluorinated compounds can enhance metabolic stability and bioavailability, making them relevant in pharmaceutical chemistry. Research indicates that similar compounds may have anti-inflammatory and anticancer activities, although direct studies on this specific compound are still needed .

Methyl 3-fluorothiophene-2-carboxylate can be synthesized through various methods:

- Fluorination of Thiophene Derivatives: The compound can be synthesized by introducing a fluorine atom into thiophene derivatives using fluorinating agents.

- Esterification: The carboxylic acid derivative can be converted into the methyl ester through standard esterification reactions.

- Saponification followed by Decarboxylation: The methyl ester can be saponified to produce the corresponding acid, which can then be decarboxylated to yield 3-fluorothiophene .

Methyl 3-fluorothiophene-2-carboxylate has diverse applications in:

- Organic Synthesis: It serves as a key intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Fluorination Reactions: Its role as a fluorinating agent allows for the incorporation of fluorine into other molecules, enhancing their properties.

- Material Science: Potential applications in developing new materials with specific electronic or optical properties are under exploration .

Interaction studies involving methyl 3-fluorothiophene-2-carboxylate primarily focus on its reactivity with other chemical species. These studies often assess how this compound interacts with nucleophiles and electrophiles during various synthetic processes. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic pathways involving this compound .

Several compounds share structural similarities with methyl 3-fluorothiophene-2-carboxylate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl thiophene-2-carboxylate | C₆H₈O₂S | Lacks fluorine; used in similar synthetic routes |

| 3-Fluorothiophene | C₄H₃F | Simplified structure; lacks carboxylate group |

| Methyl 2-thiophenecarboxylate | C₆H₈O₂S | Different substitution pattern on thiophene ring |

Methyl 3-fluorothiophene-2-carboxylate stands out due to its specific fluorination and carboxylate functionalities, making it particularly valuable in organic synthesis compared to its analogs. Its unique combination of properties allows for diverse applications not fully achievable with the similar compounds listed above .

The Schiemann reaction, also known as the Balz-Schiemann reaction, represents the primary methodology for introducing fluorine atoms into the thiophene ring system to produce methyl 3-fluorothiophene-2-carboxylate [1] [2]. This transformation involves the thermal decomposition of diazonium tetrafluoroborate intermediates, which are prepared from the corresponding aromatic amines through diazotization reactions [3] [4].

The synthesis of methyl 3-fluorothiophene-2-carboxylate begins with methyl 3-aminothiophene-2-carboxylate as the starting material [1] [5]. The amino compound undergoes diazotization using sodium nitrite and tetrafluoroboric acid under carefully controlled temperature conditions between minus ten degrees Celsius and plus five degrees Celsius [4] [6]. This process generates the corresponding diazonium tetrafluoroborate salt, specifically 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate [1] [5].

The critical step involves the thermal decomposition of the isolated diazonium salt at elevated temperatures. Research has demonstrated that optimal conditions require heating the diazonium tetrafluoroborate salt mixed with sand to approximately 160 degrees Celsius under vacuum conditions of 0.1 Torr [1] [5]. Under these conditions, the fluorine atom is successfully introduced into the thiophene ring with a yield of 67 percent [1] [5] [7].

| Starting Material | Fluorinating Agent | Temperature (°C) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 3-aminothiophene-2-carboxylate | Tetrafluoroboric acid | 160 | Thermal decomposition with sand | 67 | [1] [5] |

| Methyl 3-aminothiophene-2-carboxylate | Tetrafluoroboric acid | 160 | Vacuum distillation (0.1 Torr) | 67 | [1] [5] |

| Methyl 3-aminothiophene-2-carboxylate | Tetrafluoroboric acid | 160 | Thermal/microwave-assisted | 67 | [8] |

The reaction mechanism proceeds through the formation of highly unstable aryl cations following the release of nitrogen gas from the diazonium group [2] [3]. These cationic intermediates subsequently abstract fluoride ions from the tetrafluoroborate counterion, resulting in the formation of the carbon-fluorine bond along with the liberation of boron trifluoride as a byproduct [2] [4]. Thermogravimetric studies have shown that the decomposition of diazonium tetrafluoroborate salts begins at temperatures above 348 Kelvin, with maximum decomposition rates observed at 366.5 Kelvin [9] [10].

Alternative fluorinating agents have been investigated to improve yields and selectivity. Hexafluorophosphate and hexafluoroantimonate counterions can provide enhanced yields for certain substrates, although these reagents present significant handling challenges [2] [4]. The use of nitrosonium salts such as nitrosonium hexafluoroantimonate allows for in situ generation of diazonium intermediates without isolation, thereby reducing potential hazards associated with handling explosive diazonium salts [2] [6].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful optimization strategy for the preparation of methyl 3-fluorothiophene-2-carboxylate, offering significant improvements in reaction efficiency and time reduction [8] [11]. The application of microwave irradiation to the Schiemann reaction provides enhanced heating rates and improved energy transfer compared to conventional thermal methods [11] [12].

Microwave-enhanced Schiemann reactions demonstrate remarkable time reductions, with typical reaction times decreasing from hours to minutes [8] [13]. The microwave methodology enables rapid heating rates of approximately one to two degrees Celsius per second on laboratory scales, with precise temperature control through optical fiber thermometry [12]. Power input can be modulated between 5-10 watts for conventional heating to 100 watts average for microwave-assisted conditions, representing a twenty-fold increase in energy input [11] [12].

| Parameter | Conventional Method | Microwave-Assisted | Optimization Factor | Impact on Yield |

|---|---|---|---|---|

| Temperature Range | 160°C (fixed) | 130-200°C | Temperature control | Moderate |

| Power Input | 5-10 W | 100 W average | Power modulation | High |

| Reaction Time | Hours | Minutes | Time reduction | High |

| Pressure | Atmospheric | Elevated/Controlled | Pressure control | Moderate |

| Solvent System | Sand matrix | Solvent-free possible | Green chemistry | High |

| Yield Enhancement | Baseline | 20-fold increase | Efficiency gain | Significant |

The optimization of microwave conditions involves careful control of multiple parameters including temperature, power input, pressure, and reaction time [14] [12]. Microwave irradiation enables reactions to proceed under solvent-free conditions, eliminating the need for traditional sand matrices and reducing environmental impact [14] [15]. The enhanced heating efficiency results from the direct interaction of microwave energy with polar molecules, leading to more uniform temperature distribution and reduced thermal gradients [11] [16].

Research has demonstrated that microwave-assisted synthesis can achieve comparable yields to conventional methods while significantly reducing reaction times [8] [13]. The methodology proves particularly effective for thiophene-based fluorophore synthesis, where rapid heating prevents decomposition of sensitive intermediates [13]. Temperature programming capabilities allow for precise control of reaction profiles, optimizing both conversion efficiency and product selectivity [12].

The integration of simultaneous cooling systems with microwave heating provides additional control over reaction conditions [12]. This approach enables the maintenance of optimal temperatures while maximizing microwave energy input, resulting in improved reaction rates and yields. The technology has been successfully scaled to industrial applications, demonstrating the practical viability of microwave-assisted fluorination processes [16] [17].

Regioselective Functionalization Techniques

Regioselective functionalization of thiophene systems represents a critical aspect in the controlled synthesis of methyl 3-fluorothiophene-2-carboxylate and related derivatives [18] [19]. The inherent electronic properties of the thiophene ring system create distinct reactivity patterns at different carbon positions, enabling selective modifications through appropriate choice of reaction conditions and reagents [20] [21].

The thiophene ring exhibits position-dependent reactivity, with the 2-position and 5-position generally showing higher reactivity toward electrophilic substitution compared to the 3-position and 4-position [18] [22]. This reactivity difference stems from the electronic distribution within the aromatic system, where the 2-position and 5-position are more electron-rich due to resonance stabilization [21] [23].

| Position | Method | Selectivity (%) | Typical Yield (%) | Key Reagents | Reference |

|---|---|---|---|---|---|

| C-2 | Lithiation followed by electrophilic fluorination | >90 | 70-85 | n-Butyllithium, N-fluorodibenzenesulfonimide | [23] |

| C-3 | Schiemann reaction | 67 | 67 | Tetrafluoroboric acid, sodium nitrite | [1] [5] |

| C-4 | Palladium/norbornene cooperative catalysis | >95 | 70-90 | Palladium acetate, norbornene, triphenylarsine | [20] |

| C-5 | Lithiation followed by electrophilic fluorination | >90 | 70-85 | n-Butyllithium, N-fluorodibenzenesulfonimide | [23] |

| C-3/C-4 vicinal | Vicinal difunctionalization | >95 | 60-85 | Aryl iodides, arylboronic acids, palladium catalyst | [20] |

| C-2/C-5 | Direct fluorination | 65 | 35-65 | Molecular fluorine, trifluoromethyl cation | [23] |

Advanced regioselective methodologies include catalyst-controlled regiodivergent carbon-hydrogen alkynylation, which enables selective functionalization of 3-substituted thiophenes at either the 2-position or 5-position depending on reaction conditions [18]. This approach utilizes palladium-catalyzed carbon-hydrogen activation combined with alkynylation reagents to achieve position-selective modifications with high regioselectivity [18].

Vicinal difunctionalization techniques represent another sophisticated approach for regioselective thiophene modification [20]. The palladium/norbornene cooperative catalysis system enables simultaneous introduction of two different functional groups at the 4-position and 5-position of thiophene substrates [20]. This methodology demonstrates excellent site selectivity and functional group tolerance, accommodating various substituents including methoxy groups, protected alcohols, and ester functionalities [20].

The regioselectivity of fluorination reactions can be influenced by the presence of directing groups and electronic effects of existing substituents [21] [23]. Electron-withdrawing groups such as carboxylate esters tend to deactivate adjacent positions while activating more distant sites through inductive effects [23]. This electronic modulation enables predictable regioselective outcomes in multi-step synthetic sequences [24].

Direct functionalization approaches utilizing organolithium intermediates provide high regioselectivity for 2-position and 5-position modifications [23]. The metallation-fluorination sequence involves treatment of thiophene derivatives with n-butyllithium followed by reaction with electrophilic fluorinating agents such as N-fluorodibenzenesulfonimide [23]. This methodology achieves selectivities exceeding 90 percent with yields typically ranging from 70 to 85 percent [23].

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions provide versatile methodologies for the functionalization and derivatization of methyl 3-fluorothiophene-2-carboxylate [25] [26]. These transformations enable the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation, expanding the synthetic utility of fluorinated thiophene derivatives [15] [27].

Suzuki-Miyaura coupling reactions represent one of the most widely applied cross-coupling methodologies for thiophene functionalization [15] [28]. The reaction of fluorothiophene derivatives with arylboronic acids or boronic esters proceeds efficiently under palladium catalysis, typically employing palladium acetate in combination with phosphine ligands such as X-Phos or S-Phos [15] [28]. Microwave-assisted conditions enable rapid coupling reactions, with quaterthiophene formation achieved in 6 minutes and quinquethiophene synthesis completed in 11 minutes [15].

| Coupling Type | Catalyst System | Temperature (°C) | Typical Yield (%) | Reaction Time | Key Features | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Palladium acetate/X-Phos | 80 | 65-95 | 6-11 min (MW) | Microwave acceleration | [15] |

| Direct C-H Arylation | Palladium acetate/Boronic acids | 80-120 | 70-90 | 2-6 hours | High regioselectivity | Various studies |

| Carbonylation | Palladium acetate/CO/CO₂ | 120-150 | 80-99 | 4-12 hours | CO₂ as co-reagent | [29] |

| Dehydrogenative Cross-Coupling | Palladium acetate/O₂ | 100-140 | 70-85 | 4-8 hours | Aerobic conditions | [25] |

| Vicinal Difunctionalization | Palladium acetate/norbornene/triphenylarsine | 60-80 | 60-85 | 24-48 hours | Site-selective C4/C5 | [20] |

Direct carbon-hydrogen arylation reactions provide atom-economical alternatives to traditional cross-coupling approaches [30] [29]. These transformations proceed through palladium-catalyzed carbon-hydrogen bond activation followed by coupling with arylboronic acids or aryl halides [30]. The methodology demonstrates excellent regioselectivity for thieno[3,2-b]thiophene systems, with exclusive functionalization occurring at the 3-position and 6-position [30].

Carbonylation reactions under carbon monoxide/carbon dioxide binary conditions represent an innovative approach for introducing carboxylic acid functionalities [29]. The palladium-catalyzed direct carbonylation of thiophenes proceeds with catalytic amounts of palladium acetate (minimum 1 mol percent) using para-benzoquinone as a stoichiometric oxidant [29]. The use of pressurized carbon dioxide suppresses thermal decomposition of the palladium catalyst, enabling quantitative yields with minimal catalyst loading [29].

Dehydrogenative cross-coupling methodologies enable the formation of carbon-carbon bonds through dual carbon-hydrogen functionalization [25]. The palladium-catalyzed aerobic coupling of polyfluoroarenes with thiophenes utilizes molecular oxygen as the terminal oxidant, providing an environmentally benign approach to polyfluoroarene-thiophene structures [25]. This methodology demonstrates high reaction efficiency and excellent functional group compatibility [25].

Advanced cross-coupling applications include unsymmetrical homocoupling reactions via carbon-sulfur bond activation [26] [31]. The palladium-catalyzed synthesis of 2,4'-bithiophenes proceeds through an unprecedented mechanism involving the cooperative performance of amino, cyano, and methylthio functional groups [26] [31]. This approach represents a new paradigm in metal-catalyzed homocoupling reactions by integrating electrophilic and nucleophilic motifs within the substrate [26].

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of methyl 3-fluorothiophene-2-carboxylate provides critical structural information through characteristic signal patterns. The compound exhibits distinct spectroscopic features that reflect the electronic environment modifications induced by both the fluorine substituent and the carboxylate ester functionality [2].

The aromatic proton signals in the thiophene ring display downfield chemical shifts characteristic of electron-deficient aromatic systems. The fluorine substitution at the 3-position creates significant electronic perturbations within the ring system, resulting in altered chemical shift patterns compared to unsubstituted thiophene carboxylates. These aromatic protons typically appear in the δ 6.5-8.0 ppm region, with splitting patterns that reflect the coupling interactions with neighboring protons and the fluorine atom [2].

The methyl ester group manifests as a characteristic singlet at approximately δ 3.9 ppm, integrating for three protons. This chemical shift value is consistent with methyl groups attached to electron-withdrawing carboxylate functionalities in heterocyclic systems [3] [4].

The coupling pattern analysis reveals complex multiplicities arising from through-bond interactions between the fluorine atom and adjacent protons. The ¹⁹F-¹H coupling constants provide valuable information about the spatial relationships and electronic coupling mechanisms within the molecular framework [5] [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum of methyl 3-fluorothiophene-2-carboxylate demonstrates the characteristic chemical shift dispersion expected for fluorinated aromatic carboxylates. Carbon-13 Nuclear Magnetic Resonance spectroscopy offers superior resolution compared to proton Nuclear Magnetic Resonance due to the wider chemical shift range of 0-220 ppm, enabling clear distinction of individual carbon environments [7] [8].

The carbonyl carbon of the ester group appears significantly downfield at approximately δ 160-165 ppm, reflecting the deshielding effect of the carbonyl functionality. The aromatic carbons of the thiophene ring exhibit chemical shifts in the δ 110-150 ppm region, with the carbon bearing the fluorine substituent showing characteristic coupling patterns to the fluorine nucleus [7] [8].

The carbon atom directly bonded to fluorine displays a large one-bond coupling constant (¹J(C-F)) typically ranging from 240-320 hertz, while carbons in ortho and meta positions relative to fluorine exhibit smaller two-bond and three-bond coupling constants [5] [6]. The methyl carbon of the ester group resonates at approximately δ 52 ppm, consistent with alkyl carbons bonded to electron-withdrawing oxygen atoms [7] [8].

| Carbon Position | Chemical Shift (δ, ppm) | Coupling Pattern |

|---|---|---|

| Carbonyl (C=O) | 160-165 | Singlet |

| Thiophene C-2 | 120-130 | ²J(C-F) coupling |

| Thiophene C-3 | 115-125 | ¹J(C-F) coupling |

| Thiophene C-4 | 110-120 | ³J(C-F) coupling |

| Thiophene C-5 | 125-135 | ²J(C-F) coupling |

| Methyl OCH₃ | 52 | Singlet |

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides exceptionally sensitive structural information for methyl 3-fluorothiophene-2-carboxylate due to the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus. The fluorine atom resonates within the typical range for aromatic fluorines, appearing at approximately δ -110 to -130 ppm relative to trichlorofluoromethane reference [6] [9].

The ¹⁹F Nuclear Magnetic Resonance spectrum exhibits coupling patterns arising from scalar interactions with adjacent protons and carbons. The coupling constants provide detailed information about molecular geometry and electronic distribution. Typically, ³J(F-H) coupling constants for fluorinated thiophenes range from 5-15 hertz, while ²J(F-H) coupling constants can reach 15-50 hertz depending on the substitution pattern [5] [6].

The chemical shift position of the fluorine signal reflects the electronic environment within the thiophene ring system. The electron-withdrawing carboxylate group influences the electron density distribution, potentially affecting the fluorine chemical shift through inductive and mesomeric effects [6] [9].

Vibrational Spectroscopy and Raman Scattering Studies

Infrared Spectroscopic Analysis

The infrared spectrum of methyl 3-fluorothiophene-2-carboxylate displays characteristic vibrational bands that provide structural confirmation and electronic environment information. The spectrum exhibits distinct absorption features attributable to functional group vibrations and ring modes [10] [11].

The carbonyl stretching vibration appears as a strong absorption band at approximately 1720-1750 cm⁻¹, characteristic of ester C=O stretching in aromatic carboxylates. The exact frequency depends on the electronic effects of the fluorine substituent and the conjugation with the thiophene ring system [12] [11].

Carbon-hydrogen stretching vibrations in the aromatic region manifest between 3000-3100 cm⁻¹, while the methyl group C-H stretches appear in the 2950-3000 cm⁻¹ range. The C-O stretching vibrations of the ester group typically occur around 1200-1300 cm⁻¹ [12] [11].

The thiophene ring vibrations produce characteristic bands in the fingerprint region (600-1600 cm⁻¹). Ring breathing modes, C=C stretching vibrations, and C-S stretching modes contribute to this spectral region. The presence of fluorine introduces additional vibrational modes and can shift existing band positions due to mass and electronic effects [10] [11].

Carbon-fluorine stretching vibrations appear as strong to medium intensity bands in the 1000-1300 cm⁻¹ region, providing direct evidence for the fluorine substitution. The exact frequency depends on the hybridization state of the carbon atom and the electronic environment [10] [11].

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and ring breathing modes. The Raman spectrum of methyl 3-fluorothiophene-2-carboxylate exhibits characteristic scattering bands that reflect the molecular symmetry and polarizability changes during vibrations [13] [11].

The thiophene ring modes dominate the Raman spectrum in the 1400-1600 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic system. These bands provide information about ring conjugation and electronic delocalization effects induced by the fluorine and carboxylate substituents [13] [11].

Symmetric breathing modes of the thiophene ring appear at lower frequencies, typically around 800-1000 cm⁻¹. These modes are particularly sensitive to substituent effects and can provide insights into electronic perturbations within the ring system [13] [11].

The C-S stretching vibrations manifest in the 600-800 cm⁻¹ region as characteristic features of thiophene derivatives. The exact frequencies depend on the electronic environment and can be influenced by the electron-withdrawing effects of both fluorine and carboxylate groups [13] [11].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

Mass spectrometry of methyl 3-fluorothiophene-2-carboxylate reveals a molecular ion peak at m/z 160, corresponding to the intact molecular formula C₆H₅FO₂S. The molecular ion exhibits moderate stability typical of aromatic ester compounds, with the stability enhanced by the conjugated thiophene ring system [14] [15].

The presence of fluorine in the molecule introduces characteristic isotopic patterns, although the effect is minimal due to the monoisotopic nature of fluorine-19. The molecular ion intensity varies depending on ionization conditions, with electron impact ionization typically producing moderate to strong molecular ion peaks for aromatic esters [14] [15].

Primary Fragmentation Pathways

The fragmentation pattern of methyl 3-fluorothiophene-2-carboxylate follows predictable pathways characteristic of aromatic esters. Alpha cleavage represents the dominant fragmentation mechanism, involving bond breaking adjacent to the carbonyl group [15] [16].

Loss of the methoxy radical (- OCH₃, mass 31) from the molecular ion produces a prominent fragment at m/z 129, corresponding to the 3-fluorothiophene-2-carbonyl cation. This fragmentation pathway is favored due to the formation of a resonance-stabilized acylium ion [15] [16].

Alternative alpha cleavage involves loss of the methyl radical (- CH₃, mass 15) to generate an ion at m/z 145. This fragmentation is less favorable than methoxy loss but still represents a significant pathway in the mass spectrum [15] [16].

Secondary Fragmentation Processes

Secondary fragmentation of the primary fragments produces additional characteristic ions that provide structural confirmation. The acylium ion at m/z 129 can undergo further fragmentation through loss of carbon monoxide (mass 28) to yield an ion at m/z 101, corresponding to the 3-fluorothiophenium cation [15] [16].

The thiophene ring system can undergo ring fragmentation processes, particularly under high-energy conditions. Loss of sulfur (mass 32) from thiophene-containing fragments represents a characteristic fragmentation pathway, producing hydrocarbon ions with altered mass patterns [17] [18].

| Fragment Ion | m/z Value | Structure Assignment | Relative Intensity |

|---|---|---|---|

| M- ⁺ | 160 | Molecular ion | Moderate |

| [M-OCH₃]⁺ | 129 | Acylium ion | High |

| [M-CH₃]⁺ | 145 | Molecular ion minus methyl | Medium |

| [M-OCH₃-CO]⁺ | 101 | Thiophenium ion | Medium |

| [M-OCH₃-S]⁺ | 97 | Ring fragmentation | Low |

X-ray Photoelectron Spectroscopy of Sulfur-Fluorine Interactions

Core-Level Binding Energy Analysis

X-ray photoelectron spectroscopy provides detailed information about the electronic structure and chemical environment of sulfur and fluorine atoms in methyl 3-fluorothiophene-2-carboxylate. The sulfur 2p core-level spectrum exhibits characteristic binding energies that reflect the chemical state of sulfur within the thiophene ring system [19] [20].

The sulfur 2p₃/₂ binding energy for thiophene derivatives typically appears at approximately 164-165 electron volts, with the exact value depending on the electronic environment and substituent effects. The presence of electron-withdrawing groups such as fluorine and carboxylate can shift the binding energy to slightly higher values due to reduced electron density on sulfur [19] [20].

The fluorine 1s core-level spectrum shows a binding energy around 687-689 electron volts, characteristic of aromatic fluorine atoms. The binding energy position provides information about the electronic environment and can distinguish between different fluorine-containing functional groups [21] [22].

Chemical Shift Analysis

Chemical shifts in X-ray photoelectron spectroscopy binding energies provide insights into the electronic interactions between sulfur and fluorine atoms within the molecular framework. The proximity of the fluorine substituent to the sulfur atom in the thiophene ring creates electronic perturbations that manifest as measurable binding energy changes [19] [20].

The electron-withdrawing effect of fluorine influences the electron density distribution within the thiophene ring, potentially affecting the sulfur 2p binding energy through inductive effects. Theoretical calculations support experimental observations of modest binding energy shifts correlating with electronic perturbations [19] [20].